molecular formula C22H25NO2 B458808 3-(furan-2-yl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)propan-1-amine

3-(furan-2-yl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)propan-1-amine

Cat. No.: B458808
M. Wt: 335.4g/mol
InChI Key: PRZCURDAEIBKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(furan-2-yl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a furan ring, a methylphenyl group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)propan-1-amine typically involves the reaction of 3-(2-furyl)-3-(4-methylphenyl)propylamine with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(furan-2-yl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets. The furan ring and methoxybenzyl group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-furyl)-3-(4-methylphenyl)propyl]-N-(4-methoxybenzyl)acetamide
  • 3-(2-furyl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)propan-1-amine

Uniqueness

3-(furan-2-yl)-N-(4-methoxybenzyl)-3-(4-methylphenyl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H25NO2

Molecular Weight

335.4g/mol

IUPAC Name

3-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)propan-1-amine

InChI

InChI=1S/C22H25NO2/c1-17-5-9-19(10-6-17)21(22-4-3-15-25-22)13-14-23-16-18-7-11-20(24-2)12-8-18/h3-12,15,21,23H,13-14,16H2,1-2H3

InChI Key

PRZCURDAEIBKLV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(CCNCC2=CC=C(C=C2)OC)C3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)C(CCNCC2=CC=C(C=C2)OC)C3=CC=CO3

Origin of Product

United States

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